molecular formula C29H30F3N5O2 B12370827 Cbl-b-IN-13

Cbl-b-IN-13

Cat. No.: B12370827
M. Wt: 537.6 g/mol
InChI Key: JNHGVASGPZWRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbl-b-IN-13 is a small molecule inhibitor that targets the Casitas B-lineage lymphoma proto-oncogene b (Cbl-b), which is a RING-type E3 ubiquitin ligase. This enzyme plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor environment. This compound has shown potential in cancer immunotherapy by enhancing anti-tumor immunity through the activation of T cells .

Preparation Methods

The preparation of Cbl-b-IN-13 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of novel lactams as Cbl-b inhibitors. The process involves the use of various reagents and conditions to achieve the desired compound. The preparation typically includes steps such as protein digestion, peptide desalting, and phosphorylation enrichment .

Chemical Reactions Analysis

Cbl-b-IN-13 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Cbl-b-IN-13 exerts its effects by inhibiting the activity of the Cbl-b enzyme. The compound binds to the full-length Cbl-b and its N-terminal fragment containing the tyrosine kinase binding domain, linker region, and RING domain. This binding locks the protein in an inactive conformation, preventing it from promoting an immunosuppressive tumor environment. The inhibition of Cbl-b leads to the activation of T cells and the enhancement of anti-tumor immunity .

Properties

Molecular Formula

C29H30F3N5O2

Molecular Weight

537.6 g/mol

IUPAC Name

6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one

InChI

InChI=1S/C29H30F3N5O2/c1-35-18-33-34-25(35)12-28(16-39-17-28)20-3-2-4-21(11-20)37-14-23-22(26(37)38)9-19(10-24(23)29(30,31)32)13-36-8-7-27(15-36)5-6-27/h2-4,9-11,18H,5-8,12-17H2,1H3

InChI Key

JNHGVASGPZWRKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CN6CCC7(C6)CC7

Origin of Product

United States

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